
(E)-N-(2-morpholin-4-ylethylcarbamothioyl)-3-phenylprop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-(2-morpholin-4-ylethylcarbamothioyl)-3-phenylprop-2-enamide, also known as MORPH, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications.
Mechanism of Action
(E)-N-(2-morpholin-4-ylethylcarbamothioyl)-3-phenylprop-2-enamide inhibits the activity of the enzyme thioredoxin reductase (TrxR), which is involved in the regulation of redox signaling pathways. TrxR is overexpressed in many cancer cells, and its inhibition by (E)-N-(2-morpholin-4-ylethylcarbamothioyl)-3-phenylprop-2-enamide leads to the accumulation of reactive oxygen species (ROS) and subsequent cell death.
Biochemical and Physiological Effects:
(E)-N-(2-morpholin-4-ylethylcarbamothioyl)-3-phenylprop-2-enamide has been shown to induce apoptosis (programmed cell death) in cancer cells, while having minimal effects on normal cells. It also has anti-inflammatory and antioxidant properties, which could make it useful in the treatment of inflammatory diseases. However, further studies are needed to fully understand the biochemical and physiological effects of (E)-N-(2-morpholin-4-ylethylcarbamothioyl)-3-phenylprop-2-enamide.
Advantages and Limitations for Lab Experiments
One advantage of (E)-N-(2-morpholin-4-ylethylcarbamothioyl)-3-phenylprop-2-enamide is its specificity for TrxR, which makes it a promising candidate for cancer therapy. However, its low solubility and stability in aqueous solutions can make it difficult to work with in lab experiments. Additionally, further studies are needed to fully understand its pharmacokinetics and toxicity.
Future Directions
There are several future directions for research on (E)-N-(2-morpholin-4-ylethylcarbamothioyl)-3-phenylprop-2-enamide. One area of focus could be the development of more efficient synthesis methods to improve its solubility and stability. Another area of research could be the investigation of its potential use in combination with other cancer therapies. Additionally, further studies are needed to fully understand its pharmacokinetics and toxicity in vivo. Overall, (E)-N-(2-morpholin-4-ylethylcarbamothioyl)-3-phenylprop-2-enamide shows promise as a potential therapeutic agent for the treatment of cancer and inflammatory diseases, but more research is needed to fully understand its potential.
Synthesis Methods
(E)-N-(2-morpholin-4-ylethylcarbamothioyl)-3-phenylprop-2-enamide can be synthesized through a three-step process involving the reaction of 2-chloro-N-(2-morpholin-4-ylethyl)acetamide with thiourea followed by the reaction with cinnamaldehyde. The final product is obtained through recrystallization in ethanol.
Scientific Research Applications
(E)-N-(2-morpholin-4-ylethylcarbamothioyl)-3-phenylprop-2-enamide has been studied extensively for its potential use as a therapeutic agent in the treatment of various diseases. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. Additionally, (E)-N-(2-morpholin-4-ylethylcarbamothioyl)-3-phenylprop-2-enamide has been shown to have anti-inflammatory and antioxidant properties, which could make it useful in the treatment of inflammatory diseases.
properties
IUPAC Name |
(E)-N-(2-morpholin-4-ylethylcarbamothioyl)-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2S/c20-15(7-6-14-4-2-1-3-5-14)18-16(22)17-8-9-19-10-12-21-13-11-19/h1-7H,8-13H2,(H2,17,18,20,22)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDYMMVQZUZPFBL-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=S)NC(=O)C=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1CCNC(=S)NC(=O)/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(2-morpholin-4-ylethylcarbamothioyl)-3-phenylprop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

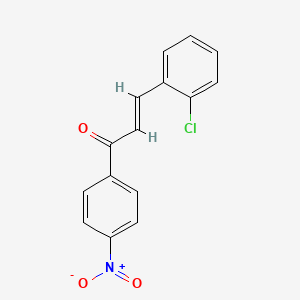
![N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]-4-(trifluoromethyl)benzamide](/img/structure/B2619864.png)
![1-[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]-2-pyrazol-1-ylethanone](/img/structure/B2619868.png)
![N-isopropyl-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2619871.png)
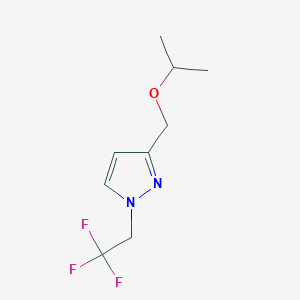
![8-(2,3-dimethylphenyl)-1-methyl-3-pentyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2619873.png)
![(3-Bromophenyl)(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone](/img/structure/B2619874.png)
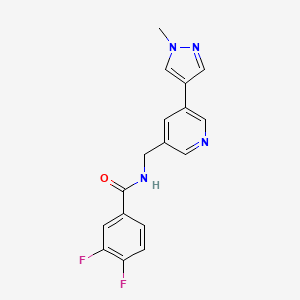
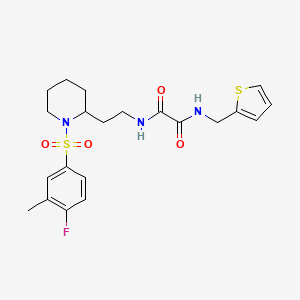

![4-{6-Tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(cyclohex-3-ene-1-carbonyl)piperidine](/img/structure/B2619879.png)
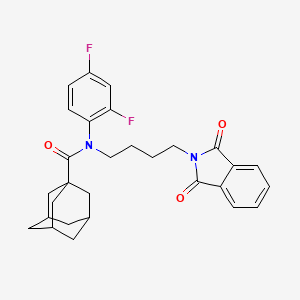

![N-methyl-2-(3-phenylpropanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2619884.png)